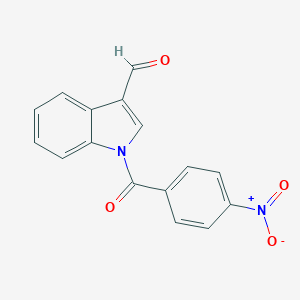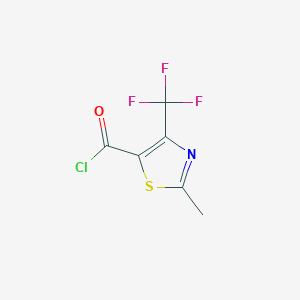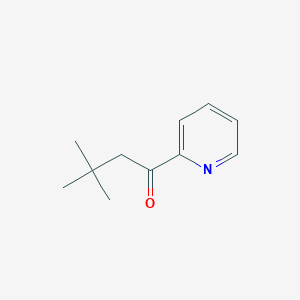
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family. It is commonly used in scientific research for various applications, including drug discovery, biochemistry, and pharmacology. This compound has gained significant attention due to its unique properties and potential for developing new drugs. In
作用机制
The mechanism of action of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors, including protein kinases and G protein-coupled receptors. This inhibition can lead to various physiological effects, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of protein kinases. It has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have potential as an anti-tuberculosis agent.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde in lab experiments is its high purity and yield. Additionally, it is relatively easy to synthesize and can be used as a starting material for the synthesis of other indole derivatives. However, one of the main limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, and caution should be taken when handling this compound.
未来方向
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde has significant potential for future research and development. Some potential future directions include:
1. Developing new derivatives of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde with improved pharmacological properties.
2. Investigating the mechanism of action of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde in more detail.
3. Studying the potential use of this compound as an anti-tuberculosis agent.
4. Investigating the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Developing new synthetic methods for the synthesis of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde and its derivatives.
6. Studying the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde is a chemical compound that has significant potential for scientific research and drug development. Its unique properties and potential for developing new drugs make it an important compound in the field of pharmacology and biochemistry. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成方法
The synthesis of 1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde involves the reaction of 4-nitrobenzoyl chloride with indole-3-carbaldehyde in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or ethyl acetate. The product is then purified by column chromatography to obtain a pure compound. The yield of the product is generally high, and the purity can be determined by NMR spectroscopy.
科学研究应用
1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde is widely used in scientific research for various applications. It is commonly used as a starting material for the synthesis of other indole derivatives. It is also used in drug discovery and development, as it has been shown to have potential as an anticancer agent. Additionally, it is used in biochemistry and pharmacology research to study the mechanism of action of various enzymes and receptors.
属性
CAS 编号 |
126592-77-6 |
|---|---|
分子式 |
C16H10N2O4 |
分子量 |
294.26 g/mol |
IUPAC 名称 |
1-(4-nitrobenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10N2O4/c19-10-12-9-17(15-4-2-1-3-14(12)15)16(20)11-5-7-13(8-6-11)18(21)22/h1-10H |
InChI 键 |
NYFTXUZGBLOIKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=O |
同义词 |
N-(p-nitrobenzoyl)indole-3-carboxaldehyde |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)

![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)








![6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B170135.png)
![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)